Bienvenue dans la boutique en ligne BenchChem!

6-Chloropurine

Nucleoside synthesis Diazotization 6-Halopurine preparation

6-Chloropurine is the irreplaceable C6-halogenated purine scaffold for nucleoside analog R&D. Unlike 6-bromo/iodo/2,6-dichloro analogs, its unique SNAr reactivity & in vivo glutathione prodrug pathway to 6-mercaptopurine ensure metabolic stability. For anti-coronavirus programs, the C2-unsubstituted scaffold (no 2-amino) is mandatory for SARS-CoV activity (EC50 8.8 μM). Requires stoichiometric Finkelstein iodination for efficient cross-coupling. Insist on ≥98% purity for reproducible N7-glycosylation and C6-derivatization yields.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 87-42-3
Cat. No. B014466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropurine
CAS87-42-3
Synonyms6-Chloro-9H-purine;  NSC 744; 
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC=N2)Cl
InChIInChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)
InChIKeyZKBQDFAWXLTYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropurine (CAS 87-42-3) Procurement Guide: A Versatile Purine Scaffold for Nucleoside Synthesis and Medicinal Chemistry


6-Chloropurine (C5H3ClN4; MW 154.56) is a halogenated purine derivative that serves as a foundational building block in nucleoside analog synthesis and medicinal chemistry [1]. Its chloro substituent at the C6 position enables nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of diverse C6 substituents including amines, thiols, and aryl/alkynyl groups via cross-coupling methodologies [2]. The compound is a key synthetic intermediate for 6-mercaptopurine, 6-thioguanine, and numerous antiviral and anticancer nucleoside analogs [1].

Why 6-Chloropurine Cannot Be Interchanged with Other 6-Halopurines: Reactivity and Selectivity Considerations


Substituting 6-chloropurine with alternative 6-halopurines (6-bromo-, 6-iodo-, or 2,6-dichloropurine) is not straightforward due to significant differences in electrophilicity, cross-coupling competence, and metabolic stability. The C6-Cl bond exhibits intermediate reactivity in SNAr reactions compared to the more labile C6-Br and C6-I bonds [1], while the mono-chlorinated purine scaffold provides distinct regioselectivity advantages over 2,6-dihalogenated analogs in N-alkylation and glycosylation reactions [2]. Furthermore, 6-chloropurine serves as a prodrug that undergoes glutathione conjugation and subsequent in vivo conversion to 6-mercaptopurine, a pathway not shared by 6-bromo- or 6-iodopurine analogs [3]. These differences in reactivity, selectivity, and metabolic fate carry direct implications for synthetic yield, product purity, and biological readout.

6-Chloropurine Quantitative Differentiation Evidence: Comparative Performance Data for Informed Procurement


Nucleoside Synthesis: 6-Chloropurine Delivers 71% Yield in Diazotization Route from Adenosine

In a direct comparative diazotization protocol, 6-chloropurine nucleoside was obtained in 71% yield from 2',3',5'-tri-O-acetyladenosine, while the corresponding 6-bromopurine nucleoside was prepared from 3',5'-di-O-acetyl-2'-deoxyadenosine in 80% yield [1]. This demonstrates that 6-chloropurine nucleosides are accessible with good synthetic efficiency via diazotization, though the bromo analog achieves a modestly higher yield (80% vs 71%). The chloro derivative offers a favorable balance of reactivity and stability for subsequent functionalization without premature dehalogenation.

Nucleoside synthesis Diazotization 6-Halopurine preparation

Cross-Coupling Competence: 6-Chloropurine as Gateway to 6-Iodo Intermediate for Efficient Suzuki-Miyaura Reactions

6-Chloropurine nucleoside derivatives undergo quantitative conversion to 6-iodo analogues with NaI/TFA/butanone at −50 to −40 °C [1]. Critically, the resulting 6-iodo compounds are efficient substrates for SNAr, Sonogashira, and Suzuki-Miyaura reactions, giving good to high yields of C-N and C-C coupled products, in marked contrast with the 6-chloro analogues which are inefficient cross-coupling substrates [1][2]. This establishes 6-chloropurine as the essential precursor to the cross-coupling-competent 6-iodo intermediate; 6-chloropurine itself is not the direct coupling partner but the gateway compound.

Cross-coupling Suzuki-Miyaura Sonogashira SNAr

Antiviral Nucleoside Activity: 6-Chloropurine Arabinoside Demonstrates Selective Anti-SARS-CoV Activity (EC50 8.8 μM) Over DNA Viruses

In a systematic structure-activity evaluation of nucleoside analogues bearing 6-chloropurine as the nucleobase, 6-chloropurine arabinoside exhibited an EC50 of 8.8 μM against SARS-CoV in plaque reduction assays [1]. Notably, this compound showed moderate activity against HSV-2 and vaccinia virus, but was inactive against other tested DNA viruses [1]. In contrast, the 2-amino-6-chloropurine analogue (compound 11) displayed no anti-SARS-CoV activity (EC50 >100 μM) [1]. This demonstrates that the unsubstituted C2 position of 6-chloropurine is critical for anti-SARS-CoV activity, whereas 2-amino substitution abolishes activity.

Antiviral SARS-CoV Nucleoside analog EC50

In Vivo Prodrug Activation: 6-Chloropurine Metabolizes to 6-Mercaptopurine via Glutathione Conjugation Pathway

In vivo studies in rats demonstrated that 6-chloropurine undergoes glutathione conjugation to form S-(6-purinyl)glutathione, which is subsequently metabolized to yield 6-mercaptopurine [1][2]. This metabolic pathway provides a distinct prodrug mechanism whereby 6-chloropurine acts as a latent form of the clinically used antileukemic agent 6-mercaptopurine [2]. Importantly, 6-chloropurine exhibits antitumor activity against both animal and human neoplasms, and combination with azaserine produces synergistic antitumor effects in mouse models [3]. The glutathione conjugation pathway is unique to the 6-chloro substituent among common 6-halopurines; 6-bromo- and 6-iodopurine do not efficiently generate 6-mercaptopurine via this route.

Prodrug 6-Mercaptopurine Glutathione conjugation Antitumor

Regioselective Glycosylation: 6-Chloropurine Enables N7-Selective Nucleoside Synthesis with Methylcobaloxime Protection

Using a methylcobaloxime protection strategy, 6-chloropurine and 2,6-dichloropurine were regioselectively glycosylated at position N7 to give peracetylated N7-nucleosides [1][2]. This regiospecific alkylation methodology provides access to N7-substituted purine derivatives, which serve as versatile intermediates for further purine transformations [2]. The mono-chloro substitution pattern of 6-chloropurine (single reactive site at C6, with N7 available) offers a cleaner selectivity profile than 2,6-dichloropurine, where the additional C2 chloro group introduces potential competing reactivity during subsequent functionalization steps.

Regioselective glycosylation N7-nucleosides Methylcobaloxime Purine protection

Substrate Specificity for Adenine Deaminase: 6-Chloropurine Is Recognized as Substrate Alongside 6-Bromo- and 6-Iodopurine

Enzymatic characterization of extracellular adenine deaminase from Streptomyces sp. J-350P revealed that 6-chloropurine, 6-bromopurine, 6-iodopurine, and 2,6-diaminopurine all serve as substrates for the enzyme, whereas 6-dimethylaminopurine acts as a competitive inhibitor [1][2]. This demonstrates that 6-chloropurine is recognized and dehalogenated by adenine deaminase, converting to hypoxanthine with release of HCl [2]. This substrate profile is shared across 6-halopurines, indicating that 6-chloropurine, 6-bromopurine, and 6-iodopurine exhibit comparable enzymatic recognition at the active site.

Adenine deaminase Substrate specificity Enzymatic dehalogenation 6-Halopurine

6-Chloropurine Application Scenarios: Where Evidence Supports Prioritization Over Alternatives


Synthesis of C6-Arylated or C6-Alkynylated Purine Nucleosides via Suzuki-Miyaura/Sonogashira Coupling

Researchers requiring C6-arylated or C6-alkynylated purine derivatives should procure 6-chloropurine as the starting scaffold. The compound undergoes quantitative conversion to the 6-iodo intermediate (NaI/TFA/butanone, −50 to −40 °C), which is then competent for Suzuki-Miyaura and Sonogashira coupling with good to high yields [1][2]. Direct use of 6-chloropurine in cross-coupling is inefficient; the quantitative Finkelstein iodination step is essential for productive coupling.

Preparation of 6-Mercaptopurine and 6-Thioguanine Antileukemic Agents

6-Chloropurine is the established synthetic precursor for 6-mercaptopurine, a World Health Organization essential medicine for acute lymphoblastic leukemia. The C6-Cl bond undergoes facile nucleophilic substitution with thiourea or NaSH to yield 6-mercaptopurine [1]. Additionally, 6-chloropurine itself functions as a prodrug that generates 6-mercaptopurine in vivo via glutathione conjugation, a pathway unique to the chloro substituent among common 6-halopurines [2].

Anti-SARS-CoV Nucleoside Analog Discovery with C2-Unsubstituted 6-Chloropurine Scaffold

For antiviral programs targeting coronaviruses, the C2-unsubstituted 6-chloropurine scaffold (rather than 2-amino-6-chloropurine) is required for activity. 6-Chloropurine arabinoside demonstrates an EC50 of 8.8 μM against SARS-CoV in plaque reduction assays, whereas the 2-amino-6-chloropurine analogue shows no activity (EC50 >100 μM) [1]. This SAR finding directs procurement toward 6-chloropurine (CAS 87-42-3) rather than the widely available 2-amino-6-chloropurine (CAS 10310-21-1) for anti-coronavirus nucleoside development.

Regioselective Synthesis of N7-Substituted Purine Nucleosides

Using methylcobaloxime transient protection, 6-chloropurine undergoes regiospecific N7-alkylation/glycosylation to yield peracetylated N7-nucleosides, which serve as versatile intermediates for further purine transformations [1][2]. The mono-chloro substitution pattern of 6-chloropurine (single reactive site at C6) provides a cleaner selectivity profile than 2,6-dichloropurine, reducing competing reactivity at C2 during subsequent functionalization steps [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloropurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.